N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1, a pyridin-3-yl group at position 5, and a furan-2-ylmethyl carboxamide moiety at position 2. This scaffold is structurally analogous to bioactive triazole derivatives reported in anticancer research, where the pyridinyl and methoxyphenyl groups are hypothesized to enhance target binding and solubility, respectively .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-27-16-8-6-15(7-9-16)25-19(14-4-2-10-21-12-14)18(23-24-25)20(26)22-13-17-5-3-11-28-17/h2-12H,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFGONBNFBEAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. This reaction is known for its mild conditions and high functional group tolerance.
Another method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . This reaction leads to the formation of functionalized β-lactams, which can be further transformed into the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts like palladium on carbon.
Major Products
Major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally analogous derivatives:
Table 1: Structural and Functional Comparison of Selected 1-Aryl-1H-1,2,3-triazole-4-carboxamides
Key Insights :
Substituent Effects on Bioactivity: The pyridin-3-yl group at position 5 (as in the target compound and ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) correlates with high growth inhibition (~70%) in lung cancer NCI-H522 cells . Methoxyphenyl at position 1 (target compound) improves solubility compared to chlorophenyl or fluorophenyl analogs, which may reduce toxicity .
Structural Rigidity and Binding :
- Compounds with rigid heterocycles (e.g., thiadiazole in ) exhibit higher target affinity but may suffer from poor solubility.
- The triazole core in the target compound allows conformational flexibility, enabling adaptation to diverse binding pockets .
Pharmacokinetic Profiles :
- Ethyl ester derivatives (e.g., ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) show rapid hydrolysis in vivo, limiting their utility compared to carboxamide derivatives like the target compound .
- Chlorophenyl substituents (e.g., N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) increase metabolic stability but may elevate hepatotoxicity risks .
Biological Activity
N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole class, known for its diverse biological activities. The triazole moiety has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 419.4 g/mol. The compound features a triazole ring connected to a furan moiety and a methoxyphenyl group, contributing to its biological activity.
Triazoles typically exert their biological effects through several mechanisms:
- Enzyme Inhibition : Many triazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- DNA Interaction : Some studies suggest that triazoles can interact with DNA or RNA, affecting replication and transcription processes.
- Receptor Modulation : Certain compounds may act as ligands for various receptors, influencing cellular signaling pathways.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study demonstrated that compounds with a triazole core showed remarkable activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL for the most active compounds .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 0.12 |
| S. aureus | 0.25 |
| Bacillus subtilis | 0.50 |
| Pseudomonas aeruginosa | 1.00 |
Antifungal Activity
Triazoles are also known for their antifungal properties, particularly against pathogenic fungi such as Candida species. The compound's structure suggests potential efficacy in inhibiting fungal growth through ergosterol biosynthesis disruption.
Anticancer Activity
The anticancer potential of triazoles has been explored in various studies. For instance, certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. The presence of the pyridine ring in the structure may enhance this activity by facilitating interactions with cancer-specific targets .
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives against multidrug-resistant bacterial strains. The results indicated that modifications to the side chains significantly influenced antibacterial potency and selectivity . Another study focused on the structure-activity relationship (SAR) of triazoles, revealing that specific substitutions on the phenyl ring could enhance biological activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?
- Methodology : Multi-step synthesis typically involves:
Core template formation : Use a 1,5-diarylpyrazole or triazole scaffold as the starting material (e.g., via Huisgen cycloaddition for triazole formation) .
Functionalization : Introduce substituents (e.g., furan-2-ylmethyl and pyridin-3-yl groups) via nucleophilic substitution or coupling reactions.
Carboxamide linkage : Employ condensation reactions with activated carbonyl intermediates (e.g., using DMF and K₂CO₃ as catalysts) .
- Key Considerations : Monitor regioselectivity in triazole formation and optimize reaction conditions (temperature, solvent) to minimize side products .
Q. How can X-ray crystallography be utilized to confirm the structural conformation of this compound?
- Methodology :
Crystal growth : Use solvent diffusion or slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
Data collection : Employ a single-crystal X-ray diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
Refinement : Apply SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .
- Example : A related triazole-carboxamide structure (C16H14FN5O) refined to R factor = 0.056 using SHELXL, confirming planar geometry of the triazole ring .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?
- Methodology :
Comparative molecular field analysis (CoMFA) : Develop 3D-QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .
In vitro assays : Test analogues for receptor binding affinity (e.g., CB1 cannabinoid receptor antagonism) using radioligand displacement .
- Table : Substituent Effects on Binding Affinity (Hypothetical Data)
| Substituent Position | Group | Ki (nM) | Activity Trend |
|---|---|---|---|
| C5 (Pyridin-3-yl) | H | 450 | Baseline |
| C5 (Pyridin-3-yl) | -F | 120 | ↑ 3.7x |
| C1 (4-Methoxyphenyl) | -Cl | 890 | ↓ 0.5x |
Q. What strategies resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?
- Methodology :
Metabolic profiling : Identify active metabolites via LC-MS (e.g., hydroxylated derivatives affecting off-target activity) .
In vivo models : Use xenograft studies (e.g., NIH3T3/TPR-Met tumors) to correlate pharmacokinetics with efficacy, adjusting dosage regimens for solubility limitations .
- Example : AMG 458 (a pyrazolone analogue) showed improved tumor growth inhibition in vivo despite moderate in vitro IC50, attributed to prolonged plasma half-life .
Q. How can molecular docking predict the compound’s interaction with target receptors?
- Methodology :
Receptor preparation : Retrieve CB1 receptor coordinates (PDB: 5U09) and optimize protonation states.
Docking simulations : Use AutoDock Vina to assess binding poses, focusing on π-π stacking between pyridin-3-yl and receptor aromatics .
Validation : Compare docking scores with experimental Ki values to refine force field parameters .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate crystallographic data (e.g., bond lengths, angles) against DFT calculations to resolve structural ambiguities .
- Solubility Challenges : Use co-solvents (e.g., PEG-400) or prodrug strategies (e.g., phosphate esters) to enhance aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
